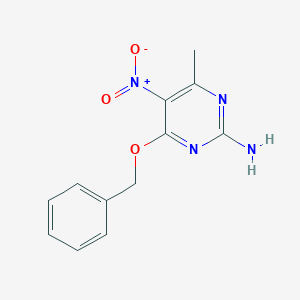

6-氨基-5-溴吡啶-3-醇

描述

Synthesis Analysis

The synthesis of related aminopyridines typically involves multi-step chemical processes, including reactions such as Buchwald-Hartwig amination, which allows for the introduction of various amino groups into key intermediates like bromopyridines. For instance, a general synthetic route for preparing 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl through a six-step sequence has been developed, indicating the complexity and versatility of methods available for synthesizing aminopyridine derivatives (Kim et al., 2014).

Molecular Structure Analysis

The molecular structure of aminopyridines, including 6-Amino-5-bromopyridin-3-ol, can be studied through various spectroscopic methods such as IR and NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds, which is crucial for understanding the chemical reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Aminopyridines participate in a wide range of chemical reactions, serving as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The presence of both amino and bromo groups in these molecules allows for selective functionalization and cross-coupling reactions, making them valuable synthetic targets. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been explored, demonstrating the chemical versatility of these compounds (Feng et al., 2010).

科学研究应用

电催化羧化反应

与6-氨基-5-溴吡啶-3-醇密切相关的衍生物的一个显著应用是将2-氨基-5-溴吡啶与CO2进行电催化羧化反应,生成6-氨基烟酸。这种反应发生在离子液体介质中,展示了一种环保的合成有价值化合物的方法(Feng et al., 2010)。

合成6-氨基烟酸

另一项研究报道了在CO2存在下从2-氨基-5-溴吡啶电合成6-氨基烟酸,突出了一种使用银电极在温和条件下合成该化合物的新方法。这个过程产生了相当好的6-氨基烟酸产率,展示了一条干净的电羧化途径(Gennaro et al., 2004)。

制药中间体的合成

6-氨基-5-溴吡啶-3-醇衍生物在制药行业中起着重要的中间体作用。例如,与该主题化合物密切相关的2-氨基-6-溴吡啶的制备已经得到证明,展示了它在合成各种制药中间体中的作用。该化合物的合成涉及几个步骤,包括重氮化和溴化,展示了它在药物化学中的多功能性和重要性(Xu Liang, 2010)。

抗血管生成活性

从6-氨基-5-溴吡啶-3-醇衍生的化合物已被研究其潜在的抗血管生成和抗肿瘤活性。一项关于从与6-氨基-5-溴吡啶-3-醇类似的关键中间体合成的6-氨基-2,4,5-三甲基吡啶-3-醇的研究发现了高水平的抗血管生成活性。这项研究突显了这类化合物在开发新的治疗剂方面的潜力(Kim et al., 2014)。

金属离子的荧光传感器

此外,6-氨基-5-溴吡啶-3-醇的衍生物已被用于开发金属离子的荧光传感器。一项研究展示了这类衍生物成功应用于选择性识别铝离子,展示了在Al3+存在时的“关-开”型模式。该传感器表现出高灵敏度和特异性,突显了该化合物在环境监测和生物成像中的实用性(Yadav & Singh, 2018)。

安全和危害

属性

IUPAC Name |

6-amino-5-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZMUNKWVZDBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594052 | |

| Record name | 6-Amino-5-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-bromopyridin-3-ol | |

CAS RN |

186593-53-3 | |

| Record name | 6-Amino-5-bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186593-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)